N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
This compound features a benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a fluoro group at position 6 and a methyl group at position 2. The ethyl linker connects this heterocycle to a 2-(thiophen-2-yl)acetamide moiety. The molecular formula is C₁₉H₁₉FN₄O₃S, with a molecular weight of 402.4 g/mol .
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S2/c1-18-13-5-4-11(16)9-14(13)19(24(18,21)22)7-6-17-15(20)10-12-3-2-8-23-12/h2-5,8-9H,6-7,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDGWPUGPNNUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process:
Initial Formation: : The process begins with the synthesis of 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide.
Alkylation: : The intermediate is then alkylated with an appropriate ethylating agent to form the N-substituted intermediate.
Acetamide Addition:
Industrial Production Methods
Industrial production may leverage large-scale reactors and optimized reaction conditions to ensure high yield and purity. Parameters like solvent choice, temperature regulation, and purification techniques are critical for scaling up the production while maintaining the compound's integrity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide undergoes various types of chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions, leading to potential modifications in its functional groups.
Reduction: : Reduction reactions may be employed to alter certain substituents, impacting its overall chemical behavior.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups, enhancing its versatility.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions might involve reagents like halogenating agents or alkyl halides. Reaction conditions generally include controlled temperatures, appropriate solvents, and catalyst presence to facilitate these transformations.
Major Products Formed
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide has found applications across several scientific disciplines:
Chemistry: : Used as a reagent or intermediate in synthesizing other complex molecules.
Biology: : Explored for its potential interactions with biological systems and as a tool in biochemical assays.
Medicine: : Investigated for its potential therapeutic properties, including antifungal, antibacterial, or anticancer activities.
Industry: : Employed in materials science for developing new compounds with specific desired properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its unique structure allows it to bind to particular enzymes or receptors, altering their function and modulating biological processes. Detailed mechanistic studies often reveal the exact binding sites and pathways involved, shedding light on its potential therapeutic uses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Benzo[c]thiadiazole Derivatives
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide (CAS 2034453-63-7):
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide (CAS 2034592-80-6):
Benzo[d]thiazole Derivatives
- N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (): Features a nitrobenzo[d]thiazole core linked to a phenylurea-thiadiazole via a thioacetamide bridge.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ():
Thiophen-2-yl vs. Aryl Groups
Thiophen-2-yl (Target Compound):
- The sulfur atom in thiophene facilitates hydrogen bonding and polar interactions. Its planar structure allows π-π stacking with aromatic residues in enzyme active sites.
Fluorine and Methyl Substituents
- The 6-fluoro group in the target compound likely enhances metabolic stability by blocking oxidative metabolism at this position.
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using preADMET (https://preadmet.bmdrc.kr/ ).
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups : Fluorine and sulfone groups improve metabolic stability but may reduce solubility.
Heterocyclic Substituents : Thiophene and indole enhance target binding via π-π interactions, while thiazole improves permeability.
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of the benzothiadiazole derivatives, which are known for their diverse applications due to their unique structural properties.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
- Molecular Formula : CHFNOS
- Molecular Weight : 323.4 g/mol
The chemical structure includes a fluorinated benzo[c][1,2,5]thiadiazole moiety linked to a thiophene ring, which is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
-
Cytotoxicity Assays : The compound was evaluated against various cancer cell lines using the MTT assay. Preliminary results indicated significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Compound Cell Line IC50 Value (mmol/L) N-(2-(6-fluoro-3-methyl... MCF-7 0.084 ± 0.020 N-(2-(6-fluoro-3-methyl... A549 0.034 ± 0.008
In comparison, the standard drug cisplatin exhibited IC50 values that were comparable but not superior in all cases.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it could activate apoptotic pathways leading to programmed cell death in malignant cells.
Case Studies
A notable study published in Acta Pharmaceutica focused on the synthesis and biological evaluation of several thiadiazole derivatives, including those structurally related to our compound of interest. The study found that specific modifications to the thiadiazole ring significantly enhanced anticancer activity.
Selectivity Studies
To evaluate selectivity towards cancer cells, compounds were also tested against non-cancerous NIH3T3 cell lines. The selectivity index (SI) was calculated to determine the therapeutic window:
| Compound | SI (MCF-7 vs NIH3T3) |
|---|---|
| N-(2-(6-fluoro-3-methyl... | >5 |
This indicates a favorable therapeutic profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
